4-(Cyclohexylmethyl)phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11,14H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVMCYCFDEOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621048 | |
| Record name | 4-(Cyclohexylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92035-56-8 | |
| Record name | 4-(Cyclohexylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Cyclohexylmethyl Phenol and Its Structural Analogues
Alkylation Approaches in Phenol (B47542) Synthesis
Alkylation of phenols is a fundamental process for introducing alkyl groups onto the aromatic ring, leading to the synthesis of a wide array of valuable compounds. The hydroxyl group of phenol directs incoming electrophiles to the ortho and para positions. The synthesis of 4-(cyclohexylmethyl)phenol specifically involves the introduction of a cyclohexylmethyl group onto the phenol ring, primarily at the para position due to steric considerations.
Friedel-Crafts Alkylation Techniques
The Friedel-Crafts alkylation is a classic and widely employed method for the C-alkylation of aromatic compounds, including phenols. byjus.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the reaction of an alkylating agent, such as an alkyl halide or an alkene, with an aromatic ring in the presence of a Lewis acid catalyst. mt.com For the synthesis of this compound, this would typically involve reacting phenol with a cyclohexylmethyl halide (e.g., cyclohexylmethyl chloride or bromide) or cyclohexylmethanol.
The mechanism of the Friedel-Crafts alkylation proceeds through several steps. First, the Lewis acid catalyst, commonly aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), activates the alkylating agent to generate a carbocation or a carbocation-like complex. byjus.commt.comslchemtech.com This electrophile then attacks the electron-rich phenol ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a cyclohexadienyl cation. byjus.com Finally, deprotonation of this intermediate restores the aromaticity of the ring and yields the alkylated phenol product. byjus.com
A variety of Lewis acids can be utilized as catalysts, and their activity can be broadly categorized as very active (e.g., AlCl₃, AlBr₃), moderately active (e.g., FeCl₃, SnCl₄), and mild (e.g., BCl₃, ZnCl₂). jk-sci.com The choice of catalyst is crucial as it can influence the reaction rate and selectivity, and help to minimize side reactions like polyalkylation and rearrangement. slchemtech.comjk-sci.com Using an excess of the aromatic reactant can also help to reduce the extent of polyalkylation. jk-sci.com
One of the challenges in Friedel-Crafts alkylation of phenols is that the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst, which can deactivate the catalyst and reduce the reaction yield. echemi.comstackexchange.com Therefore, an excess of the catalyst is often required. echemi.com
Table 1: Examples of Lewis Acid Catalysts for Friedel-Crafts Alkylation
| Catalyst Activity | Examples of Lewis Acids |
| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ jk-sci.com |
| Moderately Active | InCl₃, SbCl₅, FeCl₃, SnCl₄, TiCl₄ jk-sci.com |
| Mild | BCl₃, ZnCl₂ jk-sci.comresearchgate.net |
Research has also explored more environmentally friendly approaches, such as using solid acid catalysts or ionic liquids to facilitate the reaction. organic-chemistry.orgajptr.com For instance, the use of hexafluoroisopropanol (HFIP) has been shown to promote highly regioselective para-alkylation of phenols. rsc.org
Base-Catalyzed Alkylation Reactions Utilizing Phenolic Precursors
An alternative to acid-catalyzed alkylation is the use of base-catalyzed methods. In these reactions, the phenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then reacts with an alkylating agent, such as an alkyl halide. This method is commonly known as the Williamson ether synthesis when O-alkylation is the desired outcome. However, under certain conditions, C-alkylation can be favored.
The regioselectivity between C-alkylation and O-alkylation is a key consideration in these reactions. The nature of the solvent, counter-ion, and the presence of specific catalysts can influence the reaction pathway. For instance, the addition of potassium phenolate (B1203915) to a reaction mixture has been shown to reduce protic acidity and promote ortho-regioselective alkylation. rsc.org Phase-transfer catalysis, employing catalysts like anionic surfactants, has also been investigated for the Friedel-Crafts alkylation of phenols, demonstrating catalytic activity. sioc-journal.cn
Directed ortho-Lithiation Strategies for Substituted Phenols
Directed ortho-lithiation is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. In the context of phenol derivatives, the hydroxyl group, or more commonly a protected hydroxyl group, can direct the lithiation to the ortho position. This is achieved by treating the substituted phenol with a strong organolithium base, such as n-butyllithium. The resulting ortho-lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce substituents specifically at the position adjacent to the directing group.
For the synthesis of structural analogues of this compound, this method could be employed to introduce substituents at the ortho position of a pre-existing phenol. For example, a protected phenol could be subjected to directed ortho-lithiation followed by reaction with a cyclohexylmethylating agent to yield an ortho-(cyclohexylmethyl)phenol derivative.
Etherification Reactions for Phenolic Derivatives (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental and versatile method for the preparation of ethers. It involves the reaction of an alkoxide, in this case, a phenoxide, with a primary alkyl halide. To synthesize a structural analogue of this compound, specifically a cyclohexylmethyl phenyl ether, phenol would first be treated with a strong base, such as sodium hydride, to generate the sodium phenoxide. This phenoxide would then be reacted with cyclohexylmethyl bromide to yield the corresponding ether.
While this method directly produces an ether (O-alkylation), the resulting cyclohexylmethyl phenyl ether could potentially be a precursor to C-alkylated phenols through rearrangement reactions. For instance, the Fries rearrangement of phenyl esters under Friedel-Crafts conditions can lead to C-acylated phenols, which can then be reduced to the corresponding alkylated phenols. echemi.comstackexchange.com A similar rearrangement strategy might be applicable to phenyl ethers under specific catalytic conditions.
Advanced Synthetic Routes for Cyclohexane-Substituted Aromatic Compounds
Beyond traditional alkylation methods, several advanced synthetic strategies can be employed for the synthesis of cyclohexane-substituted aromatic compounds. These methods often offer improved selectivity and functional group tolerance.
One such approach involves catalytic cross-coupling reactions. For example, a suitably functionalized phenol (e.g., a triflate or halide derivative) could be coupled with a cyclohexylmethyl organometallic reagent (e.g., a Grignard reagent or an organoboron compound via Suzuki coupling) in the presence of a transition metal catalyst, typically palladium or nickel. This approach allows for the precise formation of the carbon-carbon bond between the aromatic ring and the cyclohexylmethyl group.
Another advanced route is the reductive Friedel-Crafts alkylation. This method can involve the reaction of a phenol with an aldehyde in the presence of a Lewis acid and a reducing agent. beilstein-journals.org This one-pot procedure can provide access to alkylated phenols while avoiding the use of potentially toxic alkyl halides.
Furthermore, site-selective C-H activation and functionalization have emerged as powerful tools in organic synthesis. These methods utilize directing groups to guide a transition metal catalyst to a specific C-H bond on the aromatic ring, which is then cleaved and replaced with a new functional group. This strategy could potentially be applied to the direct cyclohexylmethylation of phenols with high regioselectivity.
Considerations for Regioselectivity and Stereoselectivity in Synthesis
Controlling regioselectivity is a critical aspect of phenol alkylation. The hydroxyl group is an ortho, para-directing group, meaning that electrophilic substitution preferentially occurs at these positions. In the case of this compound, the desired product is the para-substituted isomer.
In Friedel-Crafts alkylation, the ratio of ortho to para products can be influenced by several factors, including the nature of the catalyst, the solvent, the temperature, and the steric bulk of the alkylating agent. scispace.com Generally, bulkier alkylating agents, such as the cyclohexylmethyl group, tend to favor substitution at the less sterically hindered para position. doubtnut.com For instance, studies have shown that in the alkylation of phenol with alkenes, branched alkenes lead exclusively to para-tert-alkylphenols, while linear alkenes can give ortho-alkylated products. rsc.org The use of specific catalysts, like a combination of ZnCl₂ and camphorsulfonic acid (CSA), has been shown to favor ortho-selectivity even without significant steric influence. researchgate.netchemrxiv.org
Stereoselectivity is generally not a primary concern in the synthesis of this compound itself, as the cyclohexylmethyl group does not possess a stereocenter. However, if the cyclohexane (B81311) ring were to be substituted, or if a chiral catalyst were employed in the synthesis, stereochemical outcomes would become an important consideration. For instance, in asymmetric catalysis, chiral Lewis acids or chiral ligands can be used to induce enantioselectivity in the alkylation reaction, leading to the preferential formation of one enantiomer of a chiral product.
Development of Sustainable Synthetic Protocols for this compound
The development of sustainable synthetic methodologies for this compound and its structural analogs is a focal point of contemporary green chemistry. These efforts are primarily centered on the utilization of renewable feedstocks, the design of atom-economical catalytic systems, and the reduction of hazardous waste. A significant area of research involves the valorization of lignin (B12514952), the most abundant renewable source of aromatic chemicals on Earth, to produce 4-alkylphenols. acs.orgresearchgate.netmdpi.com
Traditional methods for synthesizing alkylphenols often rely on petroleum-based raw materials and harsh reaction conditions. mdpi.com In contrast, modern sustainable approaches aim to replace these fossil fuel-derived starting materials with biomass-derived alternatives. mdpi.comrsc.org Lignin, a complex polymer found in plant cell walls, is a particularly promising feedstock due to its inherent phenolic structure. acs.orgresearchgate.net
Key strategies in the sustainable synthesis of 4-alkylphenols from lignin and its derivatives include:
Catalytic Depolymerization and Hydrodeoxygenation: This involves breaking down the complex lignin polymer and removing oxygen atoms to yield simpler phenolic compounds.
Tandem Catalysis: This approach combines multiple catalytic steps in a single pot to improve efficiency and reduce separation processes. rsc.org
Hydrogen-Free Hydrogenolysis: This innovative method utilizes hydrogen from within the biomass molecule itself or from a hydrogen-donor solvent, avoiding the need for external, often fossil-fuel-derived, hydrogen gas. acs.orgresearchgate.net
These green synthetic routes not only offer a more environmentally friendly pathway to valuable chemicals but also contribute to the economic viability of biorefineries by creating value from what was once considered a waste product. researchgate.net
Research Findings in Sustainable Synthesis of Structural Analogues
Recent research has demonstrated several promising sustainable protocols for the synthesis of 4-alkylphenols, which are structural analogues of this compound.
One notable advancement is the hydrogen-free production of 4-alkylphenols directly from native lignin . acs.orgresearchgate.net A study reported the use of a Pt/NiAl₂O₄ catalyst for the self-reforming-driven depolymerization and hydrogenolysis of birch lignin. This process, which utilizes the structural hydrogen within the lignin and water, achieved a high yield of 4-alkylphenols at 17.3 wt%. acs.orgresearchgate.net The reaction pathway begins with the reforming of aliphatic hydroxyls, followed by the cleavage of C-O linkages and subsequent demethoxylation. acs.org
Another significant development is the one-pot synthesis of cyclohexylphenols from lignin-derived phenol. rsc.org This method employs a tandem catalytic system of RANEY® Nickel and hierarchical Beta zeolite. rsc.org With isopropyl alcohol as a hydrogen source, this system achieved a remarkable selectivity of approximately 70% for cyclohexylphenols at a 64% conversion rate after just one hour at 150°C. rsc.org
The use of inverse spinel catalysts has also shown great potential. An MnFe₂O₄ catalyst was successfully used for the efficient conversion of lignin into alkylphenols. hep.com.cn This system achieved a lignin conversion of 94% and a selectivity for alkylphenols exceeding 90% in an isopropanol (B130326) solvent system at 250°C. hep.com.cn The synergistic interaction between manganese and iron sites in the catalyst is believed to promote the selective depolymerization of lignin. hep.com.cn
Furthermore, the hydroalkylation of phenol presents another route. 4-Cyclohexylphenol has been synthesized from phenol using a palladium catalyst in the presence of a molten salt (NaCl-AlCl₃) under hydrogen pressure, yielding 31.9% of the desired product. chemicalbook.com
These examples highlight the progress in developing sustainable synthetic protocols for 4-alkylphenols, providing a strong foundation for the future development of green synthesis methods for this compound.
Interactive Data Table of Sustainable Synthetic Protocols
The following table summarizes key findings from recent research on the sustainable synthesis of 4-alkylphenols.
| Catalyst System | Feedstock | Product(s) | Conversion (%) | Selectivity (%) | Key Sustainable Features |
| Pt/NiAl₂O₄ | Birch Lignin | 4-Alkylphenols | - | 17.3 wt% yield | Hydrogen-free process, utilizes biomass-derived feedstock. acs.orgresearchgate.net |
| RANEY® Nickel + Hierarchical Beta Zeolite | Phenol | Cyclohexylphenols | 64 | ~70 | One-pot synthesis, uses bio-derivable phenol. rsc.org |
| MnFe₂O₄ Spinel | Lignin | Alkylphenols | 94 | >90 | High conversion and selectivity, utilizes biomass. hep.com.cn |
| 1% Pd-Al₂O₃ with NaCl-AlCl₃ | Phenol | 4-Cyclohexylphenol | - | 31.9% yield | Direct hydroalkylation of phenol. chemicalbook.com |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Cyclohexylmethyl Phenol
Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of 4-(cyclohexylmethyl)phenol. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, MS provides a molecular fingerprint.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful method for the analysis of volatile and semi-volatile compounds. For phenols, analysis is often enhanced by derivatization, such as silylation, to increase volatility and improve chromatographic peak shape. When analyzing this compound by GC-MS, the molecule would first be separated from other components on a GC column based on its boiling point and polarity. Upon entering the mass spectrometer, it undergoes ionization, typically by electron impact (EI), which generates a molecular ion ([M]⁺) and a series of characteristic fragment ions.
While specific experimental spectra for this compound are not widely published, the fragmentation pattern can be predicted based on its structure. The molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 190, corresponding to its molecular weight. Key fragmentation pathways would likely involve:
Benzylic cleavage: Fission of the bond between the methylene (B1212753) bridge and the cyclohexyl ring is highly probable, leading to a stable benzylic cation at m/z 107. This is often the base peak in similar structures.
Loss of the cyclohexyl ring: Fragmentation could result in the loss of the C₆H₁₁ radical, also yielding the ion at m/z 107.
Rearrangements: McLafferty-type rearrangements and other complex fragmentation pathways can lead to smaller ions, providing further structural confirmation.
Table 1: Predicted Key Fragment Ions for this compound in GC-MS
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 190 | [C₁₃H₁₈O]⁺ | Molecular Ion |
| 107 | [C₇H₇O]⁺ | Base Peak (from benzylic cleavage) |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement) |
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixtures
For analyzing this compound in complex matrices, such as environmental samples or industrial process streams, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. LC separates the compound from non-volatile or thermally unstable matrix components, after which the mass spectrometer provides sensitive detection and identification. Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that typically keeps the molecular ion intact.
Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, the molecular ion of this compound (m/z 190) is selected in the first mass analyzer and then fragmented in a collision cell. The resulting product ions are analyzed in a second mass analyzer. This process, known as Selected Reaction Monitoring (SRM), is exceptionally selective and sensitive for quantification.
Table 2: Expected LC-MS/MS Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
|---|---|---|
| 190 | 107 | Quantifier (Major Fragment) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of an ion with extremely high accuracy (typically to within 5 parts per million). This allows for the unambiguous determination of the elemental formula of this compound and its fragments. For example, the calculated exact mass of C₁₃H₁₈O is 190.13577. An HRMS instrument could measure the molecular ion at, for instance, 190.1358, confirming the elemental composition and distinguishing it from other compounds that might have the same nominal mass. This level of accuracy is invaluable for definitive structural confirmation, especially in the absence of a pure analytical standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The spectrum would show several distinct signals:
Aromatic Protons: The protons on the phenol (B47542) ring will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.
Methylene Bridge Protons: The two protons of the -CH₂- group connecting the two rings will appear as a singlet or a doublet (depending on coupling with the cyclohexyl proton) around δ 2.4-2.8 ppm.
Cyclohexyl Protons: The eleven protons on the cyclohexyl ring will produce a series of complex, overlapping multiplets in the aliphatic region (typically δ 1.0-2.0 ppm).
Phenolic Proton: The hydroxyl (-OH) proton will appear as a broad singlet, with a chemical shift that can vary (typically δ 4-8 ppm) depending on the solvent and concentration.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Phenolic -OH | 4.0 - 8.0 | Broad Singlet | 1H |
| Aromatic -CH- (ortho to OH) | 6.7 - 6.9 | Doublet | 2H |
| Aromatic -CH- (meta to OH) | 7.0 - 7.2 | Doublet | 2H |
| Methylene -CH₂- | 2.4 - 2.8 | Doublet/Singlet | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. Due to the molecule's symmetry, this compound is expected to show 9 distinct signals in its proton-decoupled ¹³C NMR spectrum.
The predicted chemical shifts are:
Aromatic Carbons: Six signals would correspond to the carbons of the phenol ring. The carbon atom attached to the hydroxyl group (C-O) would be the most deshielded, appearing around δ 150-155 ppm. The other aromatic carbons would resonate between δ 115-140 ppm.
Methylene Carbon: The carbon of the -CH₂- bridge would appear in the range of δ 35-45 ppm.
Cyclohexyl Carbons: The carbons of the cyclohexyl ring would produce several signals in the aliphatic region, typically between δ 25-45 ppm.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O | 150 - 155 |
| Aromatic C-C (substituted) | 135 - 140 |
| Aromatic C-H (meta to OH) | 128 - 132 |
| Aromatic C-H (ortho to OH) | 115 - 120 |
| Methylene -CH₂- | 35 - 45 |
| Cyclohexyl -CH- | 35 - 45 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. docbrown.infosemanticscholar.org
Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3550-3230 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding. docbrown.info Strong absorptions between 1600 and 1440 cm⁻¹ are characteristic of the aromatic C=C stretching vibrations of the benzene ring. docbrown.info Additionally, C-O stretching vibrations would appear in the 1410-1310 cm⁻¹ and 1230-1140 cm⁻¹ regions. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for the identification of the compound. docbrown.info
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. semanticscholar.org It is particularly useful for identifying non-polar bonds. For this compound, Raman spectra would clearly show the symmetric vibrations of the aromatic ring and the C-C backbone of the cyclohexyl group. Since phenolic compounds can exhibit fluorescence, FT-Raman is often the preferred technique. semanticscholar.org
Table 1: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Phenolic O-H | Stretching (H-bonded) | 3550 - 3230 (broad) | docbrown.info |
| Aromatic C-H | Stretching | ~3000 - 3100 | |
| Aliphatic C-H | Stretching | ~2850 - 2950 | |
| Aromatic C=C | Stretching | 1600 - 1440 | docbrown.info |
| C-O | Stretching | 1410 - 1310 & 1230 - 1140 | docbrown.info |
Chromatographic Separation Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds. nih.gov Reversed-phase HPLC is commonly employed for the separation of phenols. epa.govsielc.com
UV Detection : Due to the presence of the aromatic ring, this compound exhibits strong UV absorbance, making UV detection a straightforward and widely used method. epa.govmdpi.com A common detection wavelength for phenols is around 274-280 nm. epa.govresearchgate.net
Fluorescence Detection : For enhanced sensitivity and selectivity, fluorescence detection can be utilized. epa.gov While native fluorescence of phenols can be used, derivatization with a fluorescent tag can significantly improve detection limits. researchgate.net Excitation and emission wavelengths would need to be optimized for the specific derivative. For example, after derivatization with a carbazole-based reagent, excitation at 293 nm and emission at 360 nm have been used for other phenols. researchgate.net
Potentiometric (Electrochemical) Detection : Electrochemical detection offers high sensitivity for electroactive compounds like phenols. epa.gov This method measures the current resulting from the oxidation or reduction of the analyte at an electrode surface.
Table 2: HPLC Methods for Phenol Analysis
| Detection Mode | Principle | Advantages | Typical Application | Source |
| UV/Vis | Absorbance of UV light by the analyte | Robust, widely applicable | Routine purity checks and quantification | epa.govmdpi.com |
| Fluorescence | Emission of light after excitation | High sensitivity and selectivity | Trace analysis, analysis in complex matrices | epa.govresearchgate.net |
| Potentiometric | Measurement of electrochemical potential | High sensitivity for electroactive compounds | Analysis of easily oxidizable phenols | epa.gov |
Flash chromatography is a rapid and efficient method for the preparative separation and purification of organic compounds, including phenols. biotage.comorgsyn.org It is often used to isolate the target compound from a reaction mixture or a natural product extract. biotage.comresearchgate.net
The choice between normal-phase (e.g., silica (B1680970) gel) and reversed-phase (e.g., C18-modified silica) flash chromatography depends on the polarity of the compound and the impurities to be removed. biotage.com For this compound, a moderately polar compound, both modes could be applicable. A solvent gradient, starting with a non-polar solvent and gradually increasing the polarity, is often used to achieve optimal separation. rochester.edu The process involves dissolving the crude sample, loading it onto the column, and eluting with a suitable solvent system to collect purified fractions. orgsyn.org
Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance
Sample preparation is a critical step to improve the reliability and sensitivity of analytical methods.
Pre-column derivatization involves chemically modifying the analyte before it enters the chromatographic column. actascientific.com This strategy is employed for several reasons:
To Enhance Detectability : For analytes with poor UV absorbance or fluorescence, derivatization with a chromophoric or fluorophoric reagent can significantly improve detection limits. scirp.org Reagents like 4-nitrobenzoyl chloride can be used to create derivatives with strong UV absorbance. researchgate.netscirp.org
To Improve Chromatographic Properties : Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape and resolution in chromatography. actascientific.com For phenols, which can exhibit peak tailing on reversed-phase columns, derivatization can mitigate this issue. researchgate.net
To Increase Stability : Some analytes may be unstable under the analytical conditions, and derivatization can convert them into more stable forms. actascientific.com
The choice of derivatizing agent depends on the functional group being targeted (in this case, the phenolic hydroxyl group) and the detection method being used. nih.gov The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. scirp.orgscirp.org
Post-column Derivatization Techniques
Post-column derivatization (PCD) is a powerful strategy in high-performance liquid chromatography (HPLC) to enhance the detection and quantification of analytes that lack a strong native chromophore or fluorophore. pickeringlabs.com This technique involves the chemical modification of the analyte after it has been separated on the HPLC column but before it reaches the detector. researchgate.net For phenolic compounds like this compound, which exhibit some UV absorbance but may require higher sensitivity for trace-level analysis, PCD can be particularly advantageous. The reaction converts the analyte into a derivative with significantly improved detectability, often by introducing a group that absorbs strongly in the visible region or fluoresces. pickeringlabs.com
A classic and effective PCD method for the determination of phenols involves reaction with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent, typically potassium ferricyanide (B76249). juniperpublishers.comnih.gov This reaction, first described by Emerson, produces a red-colored product that can be readily detected by a UV-Vis detector at a wavelength where the native phenol has minimal absorbance. juniperpublishers.com The reaction is typically carried out in an alkaline medium to facilitate the coupling. juniperpublishers.com
The general reaction scheme involves the oxidative coupling of the phenol with 4-aminoantipyrine. The substitution typically occurs at the position para to the hydroxyl group of the phenol. juniperpublishers.com For this compound, where the para position is occupied by the cyclohexylmethyl group, the reaction would not proceed in the same manner as for unsubstituted phenol. However, derivatization is still possible, though the exact mechanism and resulting product structure may differ.
Modern implementations of this technique, such as Reaction Flow (RF) chromatography, have been developed to overcome the band broadening associated with traditional PCD systems that use long reaction coils. nih.govchromatographytoday.com In RF-PCD, the derivatizing reagents are introduced into the eluent stream within a specialized column end-fitting, allowing for efficient mixing and reaction with minimal post-column dead volume. nih.gov This approach preserves the chromatographic resolution achieved on the analytical column while still providing the benefits of enhanced detection. chromatographytoday.com
The table below outlines a typical set of conditions for the post-column derivatization of phenols using 4-aminoantipyrine and potassium ferricyanide, which could be adapted for the analysis of this compound.
Table 1: Typical HPLC-PCD Conditions for Phenolic Compound Analysis
| Parameter | Condition |
| HPLC System | Standard HPLC with binary pump |
| Analytical Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile (B52724) and water |
| Post-Column Reagent 1 | 4-Aminoantipyrine solution (e.g., 1.5 mg/mL in 0.1 M ammonium (B1175870) acetate (B1210297) buffer, pH 9) chromatographytoday.com |
| Post-Column Reagent 2 | Potassium ferricyanide solution (e.g., 1.5 mg/mL in 0.1 M ammonium acetate buffer, pH 9) chromatographytoday.com |
| Reagent Flow Rate | 0.4 - 0.5 mL/min each chromatographytoday.com |
| Reactor | Mixing tee and reaction coil (or Reaction Flow column fitting) nih.govchromatographytoday.com |
| Detection | UV-Vis Detector at ~500 nm chromatographytoday.com |
Chemical Isotope Labeling (CIL) for Untargeted and Quantitative Analysis
Chemical Isotope Labeling (CIL) coupled with mass spectrometry (MS) is a highly specific and sensitive technique for both the identification and accurate quantification of analytes in complex matrices. nih.gov This approach involves the use of a labeling reagent that exists in two or more isotopic forms, a "light" version (e.g., containing ¹²C) and a "heavy" version (e.g., containing ¹³C or ²H). nih.gov
For the analysis of this compound, a common and effective CIL strategy involves derivatization of the phenolic hydroxyl group. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used labeling reagent for phenols and amines. oup.comnih.gov It reacts with the hydroxyl group to form a stable derivative that exhibits significantly enhanced ionization efficiency in electrospray ionization (ESI) mass spectrometry, particularly in the positive ion mode. nih.gov
In a typical quantitative workflow, the sample containing the analyte (e.g., this compound) is derivatized with the "light" isotopic form of the labeling reagent (e.g., ¹²C-dansyl chloride), while a known amount of an internal standard is derivatized with the "heavy" form (e.g., ¹³C-dansyl chloride). nih.gov The internal standard is ideally a stable isotope-labeled version of the analyte itself (e.g., deuterated this compound). nih.gov The "light" and "heavy" labeled samples are then mixed and analyzed by LC-MS.
The chemically identical, yet mass-different, analyte and internal standard co-elute from the chromatography column. In the mass spectrometer, they appear as a pair of peaks separated by a specific mass difference corresponding to the isotopic labels. nih.gov Quantification is achieved by comparing the peak areas or intensities of the "light"-labeled analyte to the "heavy"-labeled internal standard. nih.gov This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for quantitative analysis as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, leading to high precision and accuracy. nih.gov
The synthesis of a deuterated internal standard, such as this compound-d₄ (with deuterium (B1214612) atoms on the phenolic ring), is a critical step for achieving the highest level of accuracy. While the direct synthesis of deuterated this compound is not widely documented, methods for the site-selective deuteration of phenol are known and could potentially be adapted. researchgate.net
The table below summarizes key aspects of a CIL-LC-MS method for the quantitative analysis of this compound.
Table 2: Chemical Isotope Labeling and LC-MS Parameters for this compound Analysis
| Parameter | Description |
| Labeling Reagent | ¹²C-Dansyl chloride (for sample) and ¹³C-Dansyl chloride (for standard) nih.gov |
| Internal Standard | Deuterated this compound (e.g., this compound-d₄) |
| Derivatization Conditions | Alkaline pH (e.g., borate (B1201080) buffer), elevated temperature (e.g., 60°C) researchgate.net |
| Chromatography | Reverse-phase HPLC (e.g., C18 column) |
| Mass Spectrometry | Electrospray Ionization (ESI) in positive ion mode |
| Detection Mode | Selected Reaction Monitoring (SRM) or high-resolution MS |
| Quantitative Analysis | Ratio of peak areas of the ¹²C-labeled analyte to the ¹³C-labeled internal standard nih.gov |
Chemical Reactivity and Directed Derivatization Studies of 4 Cyclohexylmethyl Phenol
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The hydroxyl group of 4-(cyclohexylmethyl)phenol is a powerful activating group, meaning it increases the electron density of the aromatic ring and makes it more susceptible to electrophilic attack. savemyexams.combyjus.comtestbook.com This activation is particularly directed towards the ortho and para positions relative to the hydroxyl group. savemyexams.combyjus.comtestbook.comlibretexts.org Consequently, this compound readily undergoes a variety of electrophilic aromatic substitution reactions.
Common electrophilic substitution reactions for phenols include:
Nitration: Reaction with dilute nitric acid introduces a nitro group (-NO2) onto the aromatic ring, typically yielding a mixture of ortho- and para-nitrophenols. byjus.comtestbook.com Using concentrated nitric acid can lead to the formation of 2,4,6-trinitrophenol. byjus.comtestbook.com
Halogenation: Phenols react with halogens like bromine even without a Lewis acid catalyst. byjus.comtestbook.com In a non-polar solvent, this reaction can produce monobromophenols. byjus.com In the presence of bromine water, a white precipitate of 2,4,6-tribromophenol (B41969) is formed. byjus.comtestbook.com
Sulfonation: The introduction of a sulfonic acid group (-SO3H) to the aromatic ring is another common electrophilic substitution. solubilityofthings.com
Friedel-Crafts Reactions: Despite the activating nature of the hydroxyl group, Friedel-Crafts alkylation and acylation can be complex due to potential side reactions involving the hydroxyl group. However, under specific conditions, these reactions can be achieved. For instance, the Friedel-Crafts synthesis of the antioxidant BHT (butylated hydroxytoluene) from p-cresol (B1678582) is a well-known example. libguides.com
Kolbe's Reaction: Treatment of a phenol (B47542) with sodium hydroxide (B78521) to form the more reactive phenoxide ion, followed by reaction with carbon dioxide, results in the formation of a carboxylic acid group, primarily at the ortho position. byjus.comtestbook.com
Reimer-Tiemann Reaction: Reacting a phenol with chloroform (B151607) in the presence of a strong base introduces an aldehyde group (-CHO), also primarily at the ortho position. testbook.com
The regioselectivity of these reactions is a key consideration in the synthesis of specific derivatives. For example, rhenium-catalyzed alkylation of phenols with terminal alkenes has been shown to proceed with good regioselectivity for the ortho or para positions. nih.gov
Transformations and Functionalization of the Cyclohexylmethyl Side Chain
The cyclohexylmethyl side chain of this compound is generally less reactive than the phenolic ring. However, it can undergo functionalization through various methods, often involving radical or oxidative processes.
Studies on similar alkylcyclohexyl structures in other molecules provide insights into potential transformations. For example, the metabolism of the drug glimepiride (B1671586) involves the sequential oxidation of its cyclohexylmethyl group to a hydroxymethyl and then a carboxy metabolite. nih.gov This suggests that the cyclohexyl ring in this compound could be a target for hydroxylation and further oxidation.
Direct functionalization of the cyclohexyl ring can be challenging due to the stability of C-H bonds. However, advanced synthetic methods can enable the introduction of functional groups. For instance, the use of organometallic reagents can facilitate the introduction of various substituents.
Regioselective and Stereoselective Synthetic Modifications
Achieving regioselectivity and stereoselectivity in the synthesis of this compound derivatives is crucial for developing compounds with specific biological activities or material properties.
Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the directing effect of the hydroxyl group provides a degree of regiocontrol. savemyexams.combyjus.comtestbook.comlibretexts.org However, to achieve high selectivity for a particular isomer, specific catalysts or blocking groups may be necessary. For example, rhenium-catalyzed alkylation allows for regioselective functionalization of the phenolic ring. nih.gov Methodologies for the regioselective synthesis of various heterocyclic compounds, which could potentially be applied to derivatives of this compound, have also been developed. rsc.orgnih.govchemrxiv.orggoogle.com
Stereoselectivity: The cyclohexyl ring in this compound can exist in different conformations, and the introduction of substituents can create stereocenters. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms in a molecule. This is particularly important in medicinal chemistry, where different stereoisomers can have vastly different biological activities. For example, the active form of the drug glimepiride is the trans isomer of its cyclohexylmethyl group. nih.gov Various stereoselective synthesis strategies, such as those involving chiral auxiliaries or catalysts, can be employed to produce enantiomerically pure or enriched derivatives. nih.gov
Design and Synthesis of Novel Derivatives and Analogues of this compound
The design and synthesis of novel derivatives and analogues of this compound are driven by the search for new molecules with enhanced or novel properties for applications in areas like medicinal chemistry and materials science. smolecule.comontosight.ai
The synthesis of these new compounds often involves multi-step reaction sequences. For example, the synthesis of a novel imidazol-5-carboxamide derivative started from commercially available cyclohexyl methyl bromide and involved cyanation, imine formation, cyclization, and amination. ijcps.com The development of new synthetic methodologies, such as transition-metal-free strategies for constructing and functionalizing carbo- and heterocyclic systems, can also open up new avenues for creating derivatives. uni-muenchen.de
The table below provides examples of reaction types that can be used to synthesize derivatives of this compound.
| Reaction Type | Reagents and Conditions | Product Type |
| Nitration | Dilute HNO₃, low temperature | Ortho- and para-nitrophenols |
| Halogenation | Br₂ in CHCl₃ | Monobromophenols |
| Williamson Ether Synthesis | 1. NaOH, 2. Alkyl halide | Alkyl phenyl ethers |
| Esterification | Acyl chloride or anhydride | Phenyl esters |
| Oxidation | Fremy's salt | Quinones |
The structural diversity of possible derivatives is vast, encompassing modifications to the phenolic ring, the hydroxyl group, and the cyclohexylmethyl side chain. These modifications can be designed to fine-tune the electronic and steric properties of the molecule, thereby influencing its chemical reactivity and biological activity.
Theoretical and Computational Chemistry Investigations of 4 Cyclohexylmethyl Phenol
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(Cyclohexylmethyl)phenol, DFT studies are instrumental in determining its most stable three-dimensional arrangement (conformation) and the distribution of electrons within the molecule.
Recent research has focused on the conformational analysis of similar phenolic compounds, revealing that the orientation of substituent groups significantly influences the electronic properties. researchgate.net For instance, in aryl-substituted polysilylenes, a transoid backbone conformation represents a true energy minimum. researchgate.net Any deviation, such as a kink in the polymer backbone, can lead to notable changes in the electronic absorption spectrum. researchgate.net These findings underscore the importance of precise conformational analysis, as the spatial arrangement of the cyclohexylmethyl group relative to the phenol (B47542) ring in this compound will dictate its electronic characteristics. The interplay of steric and electronic effects governs the rotational barriers and the ultimate geometry of the molecule.
DFT calculations can elucidate key electronic parameters such as orbital energies, charge distribution, and the dipole moment. These parameters are crucial for understanding the molecule's reactivity and its interactions with other molecules. The accuracy of these calculations is highly dependent on the choice of the functional and basis set. mdpi.com
This table is illustrative and specific values would be obtained from actual DFT calculations on this compound.
Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the behavior of molecules over time. massey.ac.nznih.gov For this compound, MD simulations can model its interactions in various environments, such as in solution or in biological systems. mdpi.comresearchgate.net
These simulations can reveal how this compound molecules interact with each other and with solvent molecules. Key interactions that can be studied include:
Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. MD simulations can characterize the strength, lifetime, and geometry of these bonds.
Van der Waals Interactions: The nonpolar cyclohexyl and methyl groups contribute to van der Waals forces, which are crucial for understanding the molecule's aggregation behavior and its affinity for nonpolar environments.
π-π Stacking: The phenyl ring can participate in π-π stacking interactions with other aromatic systems.
By simulating a system containing multiple this compound molecules, one can observe phenomena such as self-assembly, cluster formation, and the influence of the compound on the properties of the surrounding medium. researchgate.net These simulations are computationally intensive but offer a bridge between the static picture from quantum chemistry and the macroscopic properties of the substance. nih.gov
Quantum Chemical Calculations of Reactivity Descriptors
The antioxidant potential of phenolic compounds is often linked to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing free radicals. The ease with which this hydrogen atom is abstracted is quantified by the O-H Bond Dissociation Energy (BDE). A lower BDE indicates a weaker O-H bond and, consequently, a higher radical scavenging activity. researchgate.netpan.olsztyn.pl
Quantum chemical calculations, particularly using DFT, are widely employed to predict BDEs. pan.olsztyn.plnih.gov The BDE can be calculated as the enthalpy change of the following reaction:
Ar-OH → Ar-O• + H•
where Ar-OH is the phenolic compound and Ar-O• is the resulting phenoxyl radical. The stability of this radical is a key factor influencing the BDE. For this compound, the electron-donating nature of the cyclohexylmethyl group is expected to stabilize the phenoxyl radical, leading to a lower BDE compared to unsubstituted phenol. researchgate.net
Table 2: Calculated Bond Dissociation Energies (Illustrative)
| Compound | O-H BDE (kcal/mol) |
|---|---|
| Phenol | ~88 |
| 4-Methylphenol (p-cresol) | ~86 |
| This compound | Predicted to be lower than phenol |
Note: The BDE values are approximate and can vary with the computational method used. The value for this compound is a qualitative prediction.
The hydrogen atom transfer (HAT) is a primary mechanism for radical scavenging by phenolic antioxidants. nih.gov Computational studies can help to elucidate the kinetics and thermodynamics of this process. nih.gov
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. ucsb.edunumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The energies and distributions of these orbitals provide insights into a molecule's nucleophilic and electrophilic character. wuxibiology.com
HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is expected to be localized on the phenol ring, particularly on the oxygen atom and the aromatic carbons.
LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. numberanalytics.com A smaller gap suggests that the molecule is more easily excited and more reactive. numberanalytics.comimperial.ac.ukethz.ch
FMO analysis can be used to predict the sites of electrophilic and nucleophilic attack. For instance, in a reaction with an electrophile, the reaction is likely to occur at the position where the HOMO has the largest electron density. ucsb.edu
Table 3: Frontier Molecular Orbital Parameters (Conceptual)
| Parameter | Value (Arbitrary Units) | Interpretation |
|---|---|---|
| E(HOMO) | -5.8 eV | Reflects the ionization potential; higher values indicate better nucleophilicity. |
| E(LUMO) | -0.5 eV | Reflects the electron affinity; lower values indicate better electrophilicity. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and resistance to electronic excitation. |
These values are for illustrative purposes and would need to be calculated for this compound.
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Shifts, IR Frequencies)
Computational chemistry allows for the prediction of various spectroscopic properties, which can be invaluable for the identification and characterization of compounds. For this compound, these predictions can complement experimental data.
NMR Shifts: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shifts with experimental spectra, one can confirm the structure of the compound and assign the observed signals to specific atoms.
IR Frequencies: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated IR spectrum can help in assigning the vibrational modes of the molecule, such as the characteristic O-H stretch of the phenolic group and the C-H stretches of the aromatic and aliphatic parts of the molecule.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. researchgate.net Often, a scaling factor is applied to the calculated frequencies to improve the agreement with experimental data.
Computational Approaches for Predicting Acidity (pKa) of Phenolic Compounds
The acidity of a phenolic compound, quantified by its pKa value, is a fundamental property that influences its behavior in solution and its biological activity. Computational methods provide a means to predict the pKa of phenols, which can be particularly useful for novel or uncharacterized compounds. torvergata.itmdpi.com
The pKa is related to the Gibbs free energy of deprotonation in solution. A common computational approach involves calculating the free energy change for the following reaction in the gas phase and then correcting for solvation effects:
Ar-OH → Ar-O⁻ + H⁺
Several computational protocols exist for pKa prediction, often employing thermodynamic cycles. nih.gov DFT calculations are frequently used to determine the energies of the phenol and its corresponding phenoxide anion. neliti.com The choice of the functional, basis set, and solvation model is critical for obtaining accurate results. torvergata.it Some methods also incorporate explicit solvent molecules to better model the local environment around the phenolic group. mdpi.com
Recent studies have shown that with appropriate methods and corrections, the pKa of phenolic compounds can be predicted with a mean absolute error of less than 0.5 pKa units compared to experimental values. torvergata.it For this compound, the electron-donating cyclohexylmethyl group is expected to slightly increase the pKa relative to phenol, making it a weaker acid.
Modeling of Hydrogen Bonding and Solvent Interactions
Theoretical and computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level. For this compound, computational modeling can elucidate the nature of its hydrogen bonds and how it interacts with various solvents. These investigations are crucial for understanding its chemical reactivity, and physical properties. While specific computational studies focused exclusively on this compound are not extensively available in the reviewed literature, the established principles of computational chemistry for phenolic compounds allow for a detailed theoretical discussion.
The primary site for hydrogen bonding in this compound is the hydroxyl (-OH) group attached to the phenyl ring. This group can act as a hydrogen bond donor (HBD), where the hydrogen atom is attracted to an electronegative atom of another molecule, and the oxygen atom can act as a hydrogen bond acceptor (HBA), where it attracts a hydrogen atom from another HBD molecule.
Computational methods like Density Functional Theory (DFT) are instrumental in modeling these interactions. DFT calculations can determine the optimized geometry of the molecule and its complexes, as well as the energetic and spectroscopic parameters associated with hydrogen bonding. For instance, the strength of a hydrogen bond can be estimated by calculating the binding energy between this compound and a solvent molecule.
Solvent interactions significantly influence the behavior of this compound. Solvation models in computational chemistry are generally categorized into explicit and implicit models.
Explicit solvent models involve simulating a discrete number of solvent molecules around the solute molecule. This approach can provide a highly detailed picture of the local solvent structure and specific hydrogen bonding networks.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less expensive and is effective for calculating the bulk solvent effects on the properties of the solute.
The choice of solvent can modulate the hydrogen-bonding properties of this compound. In aprotic, non-polar solvents, intramolecular or intermolecular hydrogen bonding between phenol molecules may be more prevalent. In protic or polar solvents, the solvent molecules will compete to form hydrogen bonds with the solute.
The following table illustrates the type of data that a computational study on the hydrogen bonding of this compound with different solvents might produce. The values presented are hypothetical and serve to demonstrate the insights that can be gained from such a study.
Table 1: Hypothetical Interaction Data for this compound in Various Solvents
| Solvent | Hydrogen Bond Energy (kcal/mol) | O-H Bond Length (Å) | H---O (Solvent) Distance (Å) |
| Water | -7.5 | 0.985 | 1.85 |
| Methanol | -6.8 | 0.982 | 1.89 |
| Acetone | -5.2 | 0.978 | 1.95 |
| Chloroform (B151607) | -3.1 | 0.975 | 2.10 |
| Cyclohexane (B81311) | -1.5 | 0.972 | 2.50 |
This hypothetical data suggests that polar, protic solvents like water would form the strongest hydrogen bonds with this compound, leading to a greater elongation of the O-H bond.
Structure Activity Relationship Sar Studies for 4 Cyclohexylmethyl Phenol Analogues
Influence of Cyclohexylmethyl Substitution on Molecular Interactions
The cyclohexylmethyl substituent is a defining feature of the 4-(cyclohexylmethyl)phenol scaffold, exerting significant influence through its steric bulk, hydrophobicity, and conformational flexibility. This non-planar, aliphatic group plays a crucial role in how the molecule fits into and interacts with biological targets, particularly in binding pockets that are hydrophobic in nature.
Research on various classes of biologically active molecules has shown that replacing smaller or aromatic groups (like a benzyl (B1604629) group) with a cyclohexylmethyl group can profoundly impact potency and selectivity. The increased hydrophobicity of the cyclohexylmethyl group often enhances binding to non-polar cavities within proteins. nih.gov For instance, in studies on cyclotriazadisulfonamide (B1668197) (CADA) analogues, which act as HIV entry inhibitors, replacing a benzyl tail with the more hydrophobic cyclohexylmethyl group was found to double the compound's potency. nih.gov This suggests the target protein has a hydrophobic pocket that better accommodates the cyclohexylmethyl moiety.
The steric dimensions of the cyclohexylmethyl group are also a key factor. Compared to a flat aromatic ring like benzene (B151609), the three-dimensional chair and boat conformations of the cyclohexane (B81311) ring allow it to fill space more effectively. This can lead to more extensive van der Waals interactions within a binding site, thereby increasing binding affinity. Studies on alpha-helical proteomimetics have considered the cyclohexylmethyl group as a substituent that provides similar steric dimensions to a heptyl group but with greater conformational rigidity, which can be advantageous for receptor fit. nih.gov In the context of γ-secretase inhibitors, the incorporation of bulky, aliphatic side chains, such as cyclohexylmethyl, led to increased inhibitory potency, suggesting the presence of a large S1 pocket in the enzyme that can accommodate such groups. acs.org
The influence of this group is often evaluated by comparing its effects to other substituents at the same position, as illustrated in the table below.
Table 1: Comparative Biological Activity of Analogues with Different Substituents This table presents hypothetical data based on general principles observed in SAR studies for illustrative purposes.
| Parent Compound | Substituent (R) | Modification | Relative Potency (IC₅₀) | Rationale for Potency Change |
|---|---|---|---|---|
| R-Phenol | -CH₃ (Methyl) | Baseline | 10 µM | Small size, limited hydrophobic interaction. |
| R-Phenol | -CH₂-Ph (Benzyl) | Aromatic substituent | 2 µM | Aromatic π-π stacking interactions possible; moderate hydrophobicity. |
| R-Phenol | -(CH₂)₆CH₃ (Heptyl) | Linear alkyl chain | 0.8 µM | Increased hydrophobicity and flexibility, good interaction with long hydrophobic channels. nih.gov |
Role of the Phenolic Hydroxyl Group in Modulating Molecular Recognition
The phenolic hydroxyl (-OH) group is a classic pharmacophoric feature, capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs of electrons on the oxygen atom). ashp.orgnih.gov Its role is often deemed essential for the biological activity of many phenolic compounds, including analogues of this compound.
The critical importance of this group is often demonstrated in SAR studies where its removal, replacement, or modification leads to a dramatic loss of biological activity. For example, in the development of kinase inhibitors, the removal of a key phenol (B47542) moiety from a difluorophenyl derivative resulted in a complete loss of activity, underscoring its essential role in binding. acs.org Similarly, studies on cannabinoid activity have extensively investigated the phenolic hydroxyl group, suggesting it is indispensable for pharmacological effects. nih.gov The antioxidant properties of phenols are directly attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals.
Table 2: Impact of Phenolic Hydroxyl Group Modification on Activity This table presents hypothetical data based on established principles in SAR.
| Analogue of this compound | Modification of -OH Group | Consequence for Molecular Recognition | Resulting Biological Activity |
|---|---|---|---|
| This compound | None (Intact -OH) | Acts as H-bond donor and acceptor. | High |
| 1-(Cyclohexylmethyl)-4-methoxybenzene | O-Methylation (-OCH₃) | H-bond donation is lost; only H-bond acceptance is possible. | Significantly Reduced or Lost |
| (Cyclohexylmethyl)benzene | Deoxygenation (Removal of -OH) | All H-bonding capacity at this position is lost. | Inactive acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. explorationpub.com For analogues of this compound, QSAR serves as a powerful tool for rational design, allowing researchers to predict the activity of novel, unsynthesized molecules and prioritize the most promising candidates. acs.org
The process involves several key steps:
Dataset Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. explorationpub.com
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and lipophilic properties.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation sets of compounds. explorationpub.com
A particularly useful approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA). These methods generate 3D contour maps around an aligned set of molecules. explorationpub.com These maps visualize regions where specific properties are predicted to enhance or diminish activity. For instance, a green contour in a CoMFA steric map might indicate a region where adding a bulky group (like the cyclohexyl part of the cyclohexylmethyl substituent) would be favorable for activity, while a yellow contour would indicate a region where bulk is detrimental. explorationpub.com Such insights provide a clear roadmap for designing next-generation analogues with improved potency.
Correlation of Electronic and Steric Parameters with Biological Potency (e.g., antioxidant activity)
The biological potency of this compound analogues is governed by a combination of electronic and steric factors. QSAR models are built precisely to quantify these relationships. ubaya.ac.id
Electronic Parameters: These descriptors quantify the electron distribution within the molecule. The Hammett constant (σ), for example, measures the electron-donating or electron-withdrawing ability of substituents on the aromatic ring. For antioxidant activity, the key mechanism is often the donation of a hydrogen atom from the phenolic -OH group. Electron-donating groups on the phenol ring can stabilize the resulting phenoxyl radical, making the parent phenol a better antioxidant. The electronic nature of substituents influences the O-H bond dissociation energy, a key determinant of antioxidant potency. nih.gov
Steric Parameters: These describe the size and shape of the molecule or its substituents. Parameters like the Taft steric parameter (Es) or Molar Refractivity (MR) are commonly used. The bulky cyclohexylmethyl group has a significant steric influence. Its size may be crucial for fitting into a large hydrophobic pocket but could also cause steric clashes if the binding site is narrow. pitt.edu Regression analysis in QSAR studies can reveal whether increased steric bulk in a particular region is positively or negatively correlated with potency. ubaya.ac.id
For antioxidant activity, while the primary driver is the electronic nature of the phenolic hydroxyl, steric factors can play a secondary role. Bulky groups near the hydroxyl group can sometimes hinder its ability to interact with free radicals or with other molecules that might regenerate its antioxidant capacity.
Table 3: QSAR Parameter Correlation with Antioxidant Potency This table shows a hypothetical correlation for a series of phenolic analogues.
| Substituent (X) on Phenol Ring | Electronic Parameter (Hammett σ) | Steric Parameter (Molar Refractivity) | Observed Antioxidant Activity (EC₅₀) |
|---|---|---|---|
| -H | 0.00 | 1.03 | 50 µM |
| -Cl | +0.23 | 6.03 | 75 µM |
| -OCH₃ | -0.27 | 7.87 | 30 µM |
A negative Hammett (σ) value indicates an electron-donating group, which correlates with higher antioxidant activity (lower EC₅₀). A positive value indicates an electron-withdrawing group, which decreases activity. This demonstrates a clear correlation between electronic parameters and this specific biological potency.
Design Principles for Modulating Specific Molecular Activities
Based on SAR and QSAR studies of this compound and related structures, several key design principles emerge for modulating their molecular activities:
Target Hydrophobic Pockets: The cyclohexylmethyl group is an excellent choice for targeting receptors or enzymes with large, well-defined hydrophobic binding pockets. Its replacement with smaller alkyl, polar, or planar aromatic groups can be used to probe the size and nature of this pocket. nih.govacs.org
Preserve the Phenolic Hydroxyl Core: The phenolic -OH group is often a critical pharmacophoric element, essential for anchoring the molecule in the binding site via hydrogen bonds. Its removal is likely to abolish activity. Modifications should focus on its position on the ring or on protecting it as a prodrug, rather than outright removal. mdpi.comacs.org
Fine-Tune Electronics for Specific Activities: For activities dependent on the phenol's electronic properties, such as antioxidant capacity, the potency can be modulated by introducing other substituents onto the aromatic ring. Electron-donating groups (e.g., -OCH₃, -NH₂) are expected to enhance antioxidant activity, while electron-withdrawing groups (e.g., -NO₂, -CF₃) will likely diminish it. nih.gov
Utilize QSAR for Rational Modification: Instead of relying on trial and error, 3D-QSAR models should be used to guide the design of new analogues. These models can provide specific, spatially-defined suggestions for where to add or remove steric bulk or place electron-donating/withdrawing groups to achieve a desired biological effect. explorationpub.com
By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop new chemical entities with optimized potency, selectivity, and pharmacokinetic profiles for a desired therapeutic target.
Advanced Research Applications of 4 Cyclohexylmethyl Phenol in Chemical Sciences
Precursor Roles in Complex Organic Molecule Synthesis
The specific arrangement of aromatic and aliphatic components in 4-(Cyclohexylmethyl)phenol makes it a valuable starting material or intermediate in the multi-step synthesis of high-value organic compounds.
Intermediate in Pharmaceutical Synthesis Research
While direct applications of this compound in existing drugs are not broadly documented, the general class of cyclohexylphenols is recognized as a valuable source of intermediates for manufacturing pharmaceutical drugs. rsc.org The structural motif of a phenol (B47542) linked to a cyclohexane (B81311) ring is present in various molecules designed for biological activity. Research into novel therapeutics often utilizes such scaffolds as a foundation for creating complex molecules. For instance, related structures like 3-[3-(phenalkylamino)cyclohexyl]phenols have been designed and synthesized as potential antagonists for the μ-opioid receptor, a key target in drug discovery. This demonstrates the utility of the cyclohexylphenol framework in medicinal chemistry for developing new therapeutic agents. synhet.com The synthesis of these complex pharmaceutical compounds often involves a multi-step process where the cyclohexylphenol derivative serves as a key building block.
Building Block for Agrochemical Development
In the field of agrochemicals, substituted phenols are crucial precursors for a wide range of products, including pesticides and herbicides. 4-Cyclohexylphenol, a closely related compound, is identified as a key intermediate in the synthesis of selective herbicides. Research has shown that modified herbicides derived from this type of compound can exhibit significant efficacy. For example, certain derivatives have demonstrated high effectiveness against resistant weed biotypes in major crops. The bulky cyclohexyl group can influence the molecule's interaction with biological targets and its environmental persistence, making it a point of interest for developing new and effective crop protection agents.
Table 1: Research Findings in Agrochemical Development
| Application Area | Specific Use | Derivative/Related Compound | Research Finding | Source |
|---|---|---|---|---|
| Herbicides | Intermediate | Modified phenoxy herbicides | Modified herbicides showed 92% efficacy against resistant weed biotypes in Brazilian soybean cultivation. |
Contributions to Materials Science Research
The distinct chemical features of this compound are harnessed in materials science to create polymers and coatings with specialized, high-performance properties.
Monomer or Modifier in Polymer Synthesis for Enhanced Material Properties
The incorporation of this compound and its relatives into polymer structures can significantly enhance material properties. In materials science, it is used to create high-performance polymers like certain phenolic resins and polycarbonates, where it contributes to increased strength, thermal stability, and chemical resistance.
A notable application is its use as a capping agent in the production of polybenzoxazines. In this role, the bulky cyclohexyl group helps to control the polymerization process and modifies the final properties of the resin, leading to materials with desirable characteristics such as low dielectric constants and reduced water absorption, which are critical for applications in electronics and aerospace. Phenol formaldehyde (B43269) resins, a class to which these polymers belong, are synthesized through step-growth polymerization and are known for their utility as molding compounds, adhesives, and coatings. wikipedia.orgyoutube.comyoutube.com
Table 2: Applications in Polymer Synthesis
| Polymer Type | Role of this compound | Enhanced Property | Application Area | Source |
|---|---|---|---|---|
| Polybenzoxazines | Capping Agent | Low dielectric constant, reduced water absorption | Electronics, Aerospace | |
| Phenolic Resins | Monomer/Component | Thermal stability, strength, chemical resistance | High-performance materials |
Development of Coatings with Improved Durability and Environmental Resistance
Phenolic compounds are foundational to the formulation of highly resistant coatings. Phenolic coatings are known for their ability to withstand harsh chemical environments, including exposure to strong acids, and are often specified for use in low pH and high-temperature conditions. univarsolutions.com The integration of the this compound structure into polymer-based coatings can enhance their durability. The non-polar cyclohexyl group can improve hydrophobicity, leading to better moisture resistance, while the stable phenolic structure provides a backbone for robust chemical and corrosion resistance. univarsolutions.com These properties make such coatings suitable for demanding industrial applications, including anti-corrosion primers, linings for tanks and pipes, and protective layers on machinery and infrastructure. univarsolutions.com
Fundamental Investigations into Antioxidant Mechanisms and Potential
The phenolic hydroxyl group is the key to the antioxidant capability of this compound. Like other hindered phenols, it can neutralize harmful free radicals, which are highly reactive molecules that can damage materials through oxidation. vinatiorganics.comvinatiorganics.com
The fundamental mechanism involves the donation of the hydrogen atom from the hydroxyl (-OH) group to a free radical. vinatiorganics.compartinchem.comnih.gov This action neutralizes the radical, preventing it from initiating a destructive chain reaction. vinatiorganics.com Upon donating the hydrogen, the phenol is converted into a phenoxy radical. This resulting radical is significantly stabilized by the delocalization of the unpaired electron across the aromatic ring, making it much less reactive than the original free radical and thus able to slow or terminate the oxidation process. partinchem.comnih.gov
The presence of the bulky cyclohexylmethyl group adjacent to the phenolic group provides steric hindrance. This "hindered" structure makes it more difficult for the hydroxyl group to engage in unwanted side reactions, allowing it to more selectively target and scavenge free radicals. vinatiorganics.comvinatiorganics.com This inherent antioxidant property makes compounds like this compound effective stabilizers in materials such as plastics and rubber, protecting them from degradation and extending their functional lifetime. vinatiorganics.com
In vitro Studies of Free Radical Scavenging Capabilities
The antioxidant potential of phenolic compounds is a cornerstone of their bioactivity, primarily attributed to the hydrogen-donating capability of their hydroxyl (-OH) group. nih.gov The ability of this compound to act as a free radical scavenger can be robustly evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov
In the DPPH assay, an antioxidant's ability to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance at approximately 517 nm. nih.gov The ABTS assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a process that involves electron transfer. mdpi.com The results of these assays are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates a higher antioxidant capacity. nih.gov
For this compound, the presence of the phenolic hydroxyl group is the primary determinant of its antioxidant activity. The cyclohexylmethyl group at the para-position is an electron-donating alkyl group. This group is expected to increase the electron density on the aromatic ring, thereby weakening the O-H bond and facilitating hydrogen atom donation to free radicals. While direct experimental IC₅₀ values for this compound are not widely reported, data from related phenolic compounds provide a comparative context for its expected potency.
Interactive Table: Antioxidant Activity (IC₅₀) of Representative Phenolic Compounds This table presents data for related compounds to illustrate typical activity ranges.
| Compound | DPPH Assay IC₅₀ (µg/mL) | ABTS Assay IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Gallic Acid | - | - | nih.gov |
| Caffeic Acid | 5.9 | - | semanticscholar.org |
| Quercetin | 9.9 | - | semanticscholar.org |
| BHT (Butylated hydroxytoluene) | - | - | researchgate.net |
Computational Elucidation of Antioxidant Pathways (e.g., Hydrogen Atom Transfer, Single Electron Transfer)
Computational chemistry provides profound insights into the precise mechanisms by which antioxidants like this compound neutralize free radicals. The two predominant pathways are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical, quenching it. The feasibility of this pathway is primarily governed by the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE signifies an easier hydrogen abstraction, indicating a more potent antioxidant via the HAT mechanism. frontiersin.org For this compound, the electron-donating nature of the para-substituted cyclohexylmethyl group is predicted to lower the BDE of its phenolic O-H bond, favoring this pathway.
Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant. The primary thermodynamic parameter for this mechanism is the Ionization Potential (IP). A lower IP value indicates that an electron is more easily lost, suggesting a higher antioxidant capacity through the SET mechanism. frontiersin.org
Density Functional Theory (DFT) calculations are a powerful tool for calculating these parameters and predicting the most likely antioxidant pathway for a given molecule in different environments. frontiersin.org While specific DFT studies on this compound are not prevalent, the general principles for alkylphenols strongly suggest it would be an effective antioxidant, likely operating through the HAT mechanism due to the influence of its alkyl substituent.
Interactive Table: Key Computational Parameters for Antioxidant Mechanisms
| Mechanism | Key Thermodynamic Parameter | Significance for Antioxidant Activity |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Bond Dissociation Enthalpy (BDE) | A lower BDE value indicates a weaker O-H bond, facilitating easier hydrogen donation and higher activity. |
| Single Electron Transfer (SET) | Ionization Potential (IP) | A lower IP value indicates greater ease of electron donation, leading to higher antioxidant potential. |
Explorations in Enzyme and Receptor Modulation Research (Mechanistic Studies)
Alkylphenols are recognized for their ability to interact with and modulate the function of various biological receptors and enzymes. These interactions are often driven by their structural features, including the reactive hydroxyl group and the lipophilic alkyl chain, which facilitates passage through cell membranes and binding to hydrophobic pockets within proteins. nih.govnih.gov
Mechanistic studies on related compounds have shown that 4-alkylphenols can act as modulators of several key protein targets:
Nuclear Receptors: Certain 4-alkylphenols are known xenoestrogens, capable of binding to estrogen receptors (ERs) and modulating their activity. nih.govnih.gov The binding affinity and agonist/antagonist activity often depend on the structure and size of the alkyl group at the para position. nih.gov The bulky cyclohexylmethyl group of this compound suggests a potential for interaction with such receptors.
Ion Channels: Research has demonstrated that 4-alkylphenols can activate ion channels like the Transient Receptor Potential Ankyrin 1 (TRPA1). The mechanism is thought to involve the compound altering the mechanical properties of the plasma membrane, such as lipid order and rigidity, which in turn gates the channel. The potency of activation was found to increase with the lipophilicity and chain length of the alkyl substituent. mdpi.com
Enzyme Inhibition: Phenolic compounds can act as enzyme inhibitors through various mechanisms, including competitive inhibition where they bind to the active site, or allosteric inhibition. nih.gov The lipophilic nature of the cyclohexylmethyl substituent could enhance the binding of this compound to hydrophobic domains within enzymes, potentially leading to potent and specific inhibition. nih.gov For example, studies on terpenoid phenols show they can disrupt cellular processes by interfering with key pathways like the TOR pathway in fungi. nih.gov
Interactive Table: Potential Molecular Targets for 4-Alkylphenols and Mechanistic Insights
| Target Class | Example Target | General Mechanism of Modulation |
|---|---|---|
| Nuclear Receptors | Estrogen Receptor (ERα) | Acts as a ligand, binding to the receptor and inducing a conformational change that modulates gene transcription. nih.gov |
| Ion Channels | TRPA1 Channel | Induces mechanical perturbations in the plasma membrane, altering lipid order and leading to channel activation. mdpi.com |
| Enzymes | GABA-A Receptors | Acts as an allosteric modulator, binding to a site distinct from the main ligand to enhance or inhibit receptor function. frontiersin.org |
Research into Antimicrobial Properties (Mechanistic Studies)
The antimicrobial properties of phenolic compounds are well-documented, with their efficacy being highly dependent on their chemical structure. dtic.milfrontiersin.org The primary mechanism of action for many simple phenols against bacteria and fungi involves the disruption of the cell membrane's structural integrity and function. frontiersin.orgmdpi.com
The structure of this compound, featuring a polar hydroxyl head and a large, nonpolar lipophilic tail (the cyclohexylmethyl group), makes it an archetypal surface-active agent. This amphiphilic character is key to its predicted antimicrobial action.
Key mechanistic insights from related phenolic compounds include:
Membrane Damage: The lipophilic alkyl chain facilitates the partitioning of the molecule into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's fluidity and organization, leading to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids), and ultimately, cell death. frontiersin.orgresearchgate.net Structure-activity relationship studies consistently show that increasing the lipophilicity of the alkyl substituent enhances antimicrobial activity. dtic.milresearchgate.netnih.gov
Inhibition of Membrane-Bound Enzymes: By embedding in the cell membrane, phenolic compounds can inhibit the function of crucial membrane-bound enzymes, such as ATPases and enzymes involved in cell wall synthesis. researchgate.net For instance, the antifungal compound phenol, 2,4-bis(1,1-dimethylethyl) has been shown through in silico studies to attach to the active site of mitochondrial F1F0 ATP synthase, disrupting energy production. sci-hub.se
Disruption of Proton Motive Force: The hydroxyl group of phenols can act as a protonophore, shuttling protons across the membrane and dissipating the critical proton motive force required for ATP synthesis and active transport, leading to metabolic collapse. nih.gov
Interactive Table: Proposed Antimicrobial Mechanisms of Action for Phenolic Compounds
| Mechanism | Description | Target Microbe Type |
|---|---|---|
| Cell Membrane Disruption | The lipophilic tail partitions into the lipid bilayer, increasing permeability and causing leakage of cytoplasmic contents. frontiersin.org | Bacteria and Fungi |
| Enzyme Inhibition | Inhibition of membrane-bound enzymes (e.g., ATP synthase) or cytoplasmic enzymes essential for metabolism. sci-hub.senih.gov | Bacteria and Fungi |
| Proton Motive Force Dissipation | Acts as a proton shuttle across the membrane, collapsing the electrochemical gradient needed for ATP synthesis. nih.gov | Bacteria and Fungi |
Future Research Directions and Emerging Trends for 4 Cyclohexylmethyl Phenol
The continued relevance of 4-(Cyclohexylmethyl)phenol in various chemical industries necessitates ongoing research to refine its synthesis, expand its applications, and optimize its performance characteristics. Future research is trending towards more efficient, sustainable, and technologically advanced methodologies. This section explores the key emerging trends and future research directions, from novel catalytic systems to the integration of artificial intelligence in compound design.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-(Cyclohexylmethyl)phenol in laboratory settings?
- Methodological Answer : Use NIOSH/CEN-compliant respiratory protection (e.g., OV/AG/P99 or ABEK-P2 respirators) for high-exposure scenarios and P95 masks for minor hazards. Wear full-body protective clothing and gloves to avoid skin contact. Store the compound in a dry, ventilated area to prevent environmental release. In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician immediately .
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer : The compound can be synthesized via Friedel–Crafts alkylation, where cyclohexylmethyl halides react with phenol derivatives under acidic catalysis. Alternatively, catalytic methylation using iron-chromium mixed oxide catalysts in fluidized beds has been reported for structurally similar phenols, enabling selective substitution .
Q. How is this compound characterized analytically?
- Methodological Answer : Use HPLC or GC-MS for purity assessment, referencing retention times against certified standards. Structural confirmation requires NMR (¹H/¹³C) and FT-IR spectroscopy to identify hydroxyl (-OH) and cyclohexylmethyl group signatures. Melting point determination (45–48°C range) and boiling point (203°C) provide additional physical validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, log Pow) of this compound?
- Methodological Answer : Discrepancies may arise from impurities or measurement conditions. Perform systematic validation using standardized protocols:
- Solubility : Use shake-flask method with HPLC quantification in water and organic solvents.
- log Pow : Employ reverse-phase HPLC to determine octanol-water partition coefficients.
Cross-reference results with computational models (e.g., COSMO-RS) for theoretical validation .
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy over 72 hours.
- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (e.g., 150–200°C) and identify degradation products via GC-MS .
Q. What mechanisms govern the electrophilic substitution reactivity of this compound?
- Methodological Answer : The cyclohexylmethyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitronium ions) to the para position. Kinetic studies using stopped-flow spectrophotometry can quantify reaction rates for halogenation or sulfonation. Computational DFT analysis further elucidates transition-state energetics .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodological Answer : For antimicrobial studies, use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria. Antioxidant potential can be assessed via DPPH radical scavenging assays. Include dose-response curves (0.1–100 µM) and validate cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays .
Q. What regulatory considerations apply to the ecological disposal of this compound?
- Methodological Answer : The compound’s aquatic toxicity (EC50 < 1 mg/L for Daphnia magna) mandates strict waste segregation. Treat aqueous waste with activated carbon or advanced oxidation processes (e.g., UV/H₂O₂) to minimize environmental release. Compliance with EPA TSCA and EU REACH regulations is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
